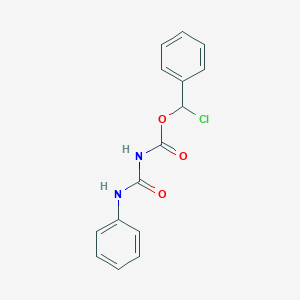
Chloro(phenyl)methyl (phenylcarbamoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(phenyl)methyl (phenylcarbamoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a chloro group, a phenyl group, and a carbamate functional group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(phenyl)methyl (phenylcarbamoyl)carbamate can be achieved through several methods:
Carbamoylation Reaction: This involves the reaction of phenyl isocyanate with chloro(phenyl)methyl alcohol under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage.
Transcarbamoylation: This method involves the reaction of phenyl carbamate with chloro(phenyl)methyl alcohol in the presence of a catalyst like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale carbamoylation reactions using automated reactors. The process includes:
Raw Material Preparation: Sourcing and purifying phenyl isocyanate and chloro(phenyl)methyl alcohol.
Reaction Setup: Setting up the reaction in large reactors with precise control over temperature, pressure, and catalyst concentration.
Product Isolation: After the reaction, the product is isolated through filtration and purification techniques such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Chloro(phenyl)methyl (phenylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbamate group into an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Amines and other reduced forms.
Substitution Products: Substituted carbamates with various functional groups.
Scientific Research Applications
Chloro(phenyl)methyl (phenylcarbamoyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers, coatings, and agricultural chemicals.
Mechanism of Action
The mechanism of action of Chloro(phenyl)methyl (phenylcarbamoyl)carbamate involves the interaction of its carbamate group with target molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its applications as an enzyme inhibitor and in drug development .
Comparison with Similar Compounds
Similar Compounds
Phenylcarbamate: Lacks the chloro group but has similar reactivity.
Methylcarbamate: Contains a methyl group instead of the phenyl group.
Ethylcarbamate: Contains an ethyl group instead of the phenyl group.
Uniqueness
Chloro(phenyl)methyl (phenylcarbamoyl)carbamate is unique due to the presence of both a chloro group and a phenyl group, which enhances its reactivity and versatility in various chemical reactions. The combination of these functional groups makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
61351-43-7 |
|---|---|
Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
[chloro(phenyl)methyl] N-(phenylcarbamoyl)carbamate |
InChI |
InChI=1S/C15H13ClN2O3/c16-13(11-7-3-1-4-8-11)21-15(20)18-14(19)17-12-9-5-2-6-10-12/h1-10,13H,(H2,17,18,19,20) |
InChI Key |
DGHOQZMMBGNNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(OC(=O)NC(=O)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















